2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol
Overview
Description
The compound “2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol” is an organic compound. It is a derivative of benzyl bromide, which is used as a reagent to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 2-Bromobenzyl bromide with ethanolamine. 2-Bromobenzyl bromide is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions . The exact synthesis process would depend on the specific conditions and reagents used.Chemical Reactions Analysis
The compound “this compound” could potentially undergo a variety of chemical reactions. For instance, the bromine atom could be replaced by a nucleophile in a nucleophilic substitution reaction . The exact reactions that this compound can undergo would depend on the specific conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. As a brominated organic compound, it would likely be relatively heavy and possibly volatile. It would likely be soluble in organic solvents .Mechanism of Action
The mechanism of action of “2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol” would depend on its use. If it is used as a reagent in a chemical reaction, its mechanism of action would involve the donation of its bromine atom to a nucleophile, or the acceptance of a nucleophile in place of its bromine atom .
Safety and Hazards
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-ethylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-13(7-8-14)9-10-5-3-4-6-11(10)12/h3-6,14H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAERGFOGEPNALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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